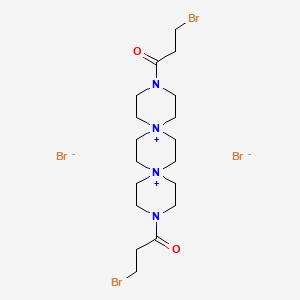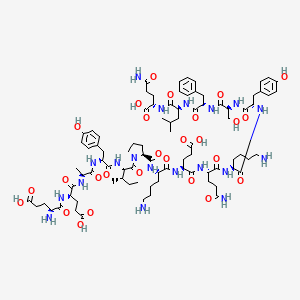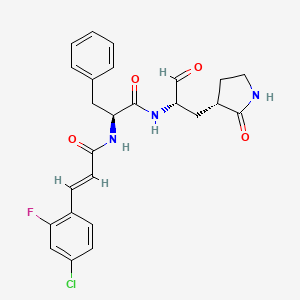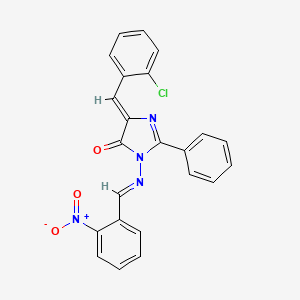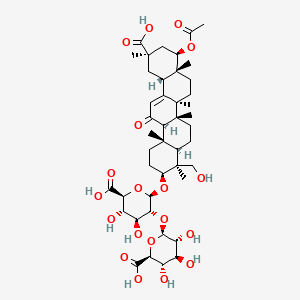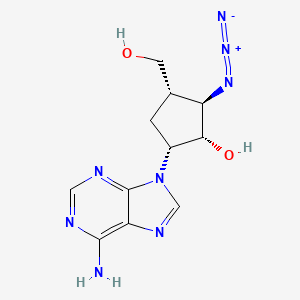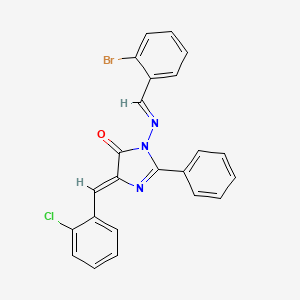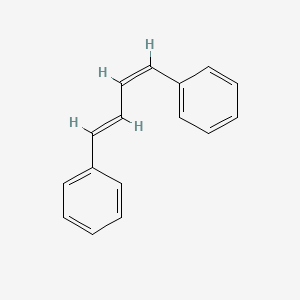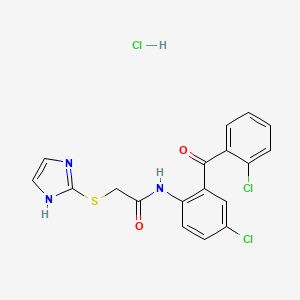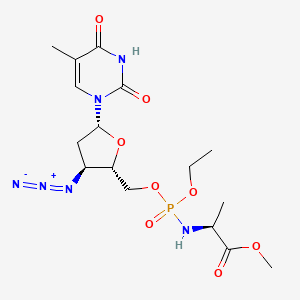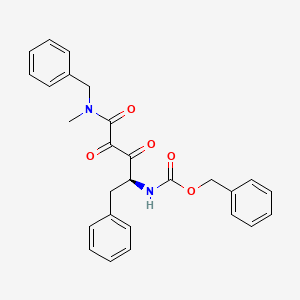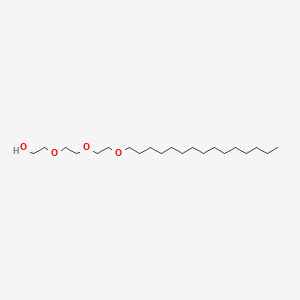
Pentadeceth-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadeceth-3 is a chemical compound with the molecular formula C21H44O4 . It is a type of ethoxylated alcohol, specifically a polyethylene glycol ether of pentadecanol. This compound is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Vorbereitungsmethoden
Pentadeceth-3 is typically synthesized through the ethoxylation of pentadecanol. The process involves the reaction of pentadecanol with ethylene oxide under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The degree of ethoxylation determines the number of ethylene oxide units added to the alcohol, which in this case is three.
Analyse Chemischer Reaktionen
Pentadeceth-3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: It can participate in substitution reactions where the ethoxy groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentadeceth-3 has several applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is used in biological research as a solubilizing agent for hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: It is widely used in the formulation of cosmetics, detergents, and cleaning agents due to its emulsifying and solubilizing properties.
Wirkmechanismus
The mechanism of action of Pentadeceth-3 primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. This is particularly useful in formulations where hydrophobic and hydrophilic components need to be combined.
Vergleich Mit ähnlichen Verbindungen
Pentadeceth-3 is similar to other ethoxylated alcohols such as:
- Pentadeceth-5
- Pentadeceth-7
- Pentadeceth-9
These compounds differ in the degree of ethoxylation, which affects their solubility and surfactant properties. This compound is unique in its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
16468-03-4 |
|---|---|
Molekularformel |
C21H44O4 |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
2-[2-(2-pentadecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C21H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-18-20-25-21-19-24-17-15-22/h22H,2-21H2,1H3 |
InChI-Schlüssel |
OEYRUWHOSZDOCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



